Methyl 3-((tert-butoxycarbonyl)amino)benzoate
Description
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoate ester.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMHLRIKCHNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)benzoate typically involves the reaction of 3-amino benzoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amino benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields 3-((tert-butoxycarbonyl)amino)benzoic acid.
Deprotection: Yields 3-amino benzoic acid.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)benzoate involves its ability to act as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)methyl)amino)benzoate
- Methyl 3-((tert-butoxycarbonyl)amino)methyl)benzoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is unique due to its specific structure, which combines a Boc-protected amino group with a benzoate ester. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)benzoate, also known as Boc-3-aminomethylbenzoate, is an organic compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₇NO₄ and a molecular weight of approximately 251.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoate ester. This structural configuration allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds.
The mechanism of action for this compound involves its ability to interact with specific molecular targets. The Boc group can be cleaved under physiological conditions, releasing the active amine. This free amine can then participate in various biochemical pathways, including enzyme-substrate interactions and protein modifications.
Potential Applications
- Enzyme Interactions : The compound is used in studies involving enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.
- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various biologically active molecules, particularly in medicinal chemistry.
- Drug Development : Its role as a building block in organic synthesis makes it valuable for developing new pharmaceuticals with targeted biological activities.
Case Studies and Research Findings
Several studies have explored the reactivity and biological implications of compounds related to this compound:
- Enzyme Inhibition Studies : Research indicates that derivatives of Boc-protected amino acids can act as inhibitors for specific enzymes, showcasing their potential in drug design.
- Receptor Binding : Investigations into similar compounds have revealed their ability to bind to biological receptors, influencing signaling pathways critical for various physiological processes.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₇NO₄ | 251.28 | Precursor in enzyme interaction studies |
| Methyl 4-(bromomethyl)-3-((tert-butoxycarbonyl)amino)benzoate | C₁₃H₁₈BrNO₄ | 302.20 | Potential antibacterial properties |
| Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | C₉H₁₅NO₄ | 185.23 | Involved in anti-inflammatory research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
